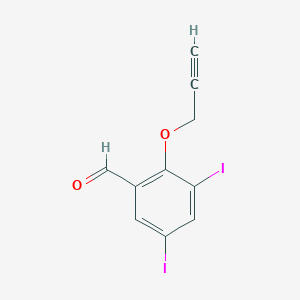![molecular formula C18H19N3O4 B2897543 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034395-83-8](/img/structure/B2897543.png)
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide is an intriguing compound with a unique molecular structure. Its presence in the scientific literature points to various applications, particularly in medicinal chemistry. This compound features a cyclohexyl ring with a pyrazin-2-yloxy substituent, attached to a benzo[d][1,3]dioxole-5-carboxamide moiety, creating a distinctive chemical entity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide, one would typically start by forming the pyrazin-2-yloxy substituent on a cyclohexyl backbone. Common synthetic routes include nucleophilic substitution reactions where pyrazine is reacted with a suitably functionalized cyclohexane derivative. Reaction conditions often involve anhydrous environments and the use of strong bases such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound might leverage large-scale continuous flow reactors, providing precise control over reaction parameters. Solvent recovery systems and chromatographic purification techniques would likely be employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide undergoes a variety of chemical reactions including:
Oxidation: This compound can be oxidized under mild conditions to introduce functional groups or to achieve ring opening.
Reduction: Catalytic hydrogenation might be used to reduce specific moieties in the compound.
Substitution: Aromatic substitution reactions can modify the pyrazin-2-yloxy or dioxole parts of the molecule.
Common Reagents and Conditions
Typical reagents include:
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO₂)
Major Products
Oxidative reactions can yield carboxylic acids or ketones, while reductive conditions may result in alcohols or amines, depending on the site of reaction.
Wissenschaftliche Forschungsanwendungen
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide finds applications in:
Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting specific enzymes or receptors.
Biology: Used in biological assays to study its effects on cellular pathways.
Chemistry: As a reagent or intermediate in organic synthesis, offering functional group versatility.
Industry: Potentially in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. By binding to these targets, it can modulate the activity of specific pathways, potentially leading to therapeutic effects. The exact mechanism involves intricate interactions at the molecular level, often elucidated through computational modeling and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds like N-(cyclohexyl)-benzo[d][1,3]dioxole-5-carboxamide or N-(4-oxocyclohexyl)pyrazine-2-carboxamide, N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique substitution pattern, offering distinct physicochemical properties and reactivity profiles.
Similar Compounds
N-(cyclohexyl)-benzo[d][1,3]dioxole-5-carboxamide
N-(4-oxocyclohexyl)pyrazine-2-carboxamide
4-(pyrazin-2-yloxy)benzo[d][1,3]dioxole-5-carboxamide
By delving into the unique aspects of this compound, researchers can uncover its full potential in various scientific domains.
Eigenschaften
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(12-1-6-15-16(9-12)24-11-23-15)21-13-2-4-14(5-3-13)25-17-10-19-7-8-20-17/h1,6-10,13-14H,2-5,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXGXRPKKNHFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897462.png)


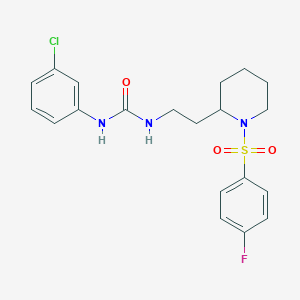
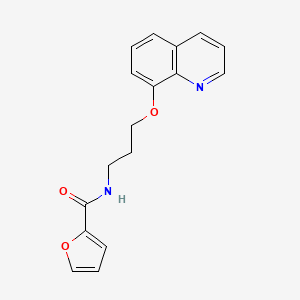
![N-(2-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2897469.png)
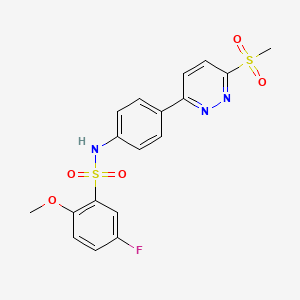
![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2897471.png)
![N-(3,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2897473.png)
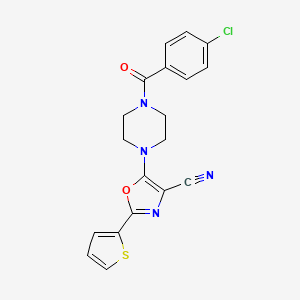
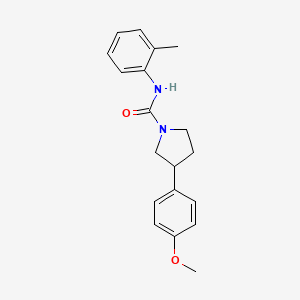
![1-[(Tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B2897481.png)
![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2897482.png)
